molecular formula C19H19N3O B5795704 N-(1-benzyl-3-methyl-4-phenyl-1H-pyrazol-5-yl)acetamide

N-(1-benzyl-3-methyl-4-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No. B5795704
M. Wt: 305.4 g/mol
InChI Key: HLZWYLFERCQEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-3-methyl-4-phenyl-1H-pyrazol-5-yl)acetamide, commonly known as BPPA, is a novel compound with potential therapeutic applications. It belongs to the class of pyrazoles, which are known for their diverse biological activities. BPPA has gained attention in recent years due to its unique chemical structure and promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of BPPA is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. BPPA has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This may explain its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
BPPA has been found to modulate various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. BPPA has also been found to inhibit the activity of COX-2, an enzyme involved in the synthesis of inflammatory mediators. Moreover, BPPA has been shown to induce apoptosis in cancer cells, indicating its potential as an anti-tumor agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of BPPA is its ease of synthesis, which makes it readily available for laboratory experiments. Moreover, BPPA has shown good solubility in various solvents, making it suitable for in vitro and in vivo studies. However, one of the limitations of BPPA is its low stability under acidic conditions, which may affect its pharmacological properties.

Future Directions

There are several future directions for the research on BPPA. One of the potential applications of BPPA is its use as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Moreover, BPPA has shown promising results in treating various types of cancer, and further studies are needed to explore its potential as an anti-tumor agent. Additionally, BPPA has been investigated for its use as an insecticide and herbicide, and more research is needed to evaluate its efficacy and safety in this regard.

Synthesis Methods

BPPA can be synthesized using a simple one-pot reaction from commercially available starting materials. The synthesis involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine and benzyl bromide in the presence of sodium acetate and acetic acid. The resulting product is then treated with acetic anhydride to obtain BPPA in high yields.

Scientific Research Applications

BPPA has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, anti-inflammatory, and anti-tumor activities. BPPA has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, BPPA has been investigated for its potential use as an insecticide and herbicide.

properties

IUPAC Name

N-(2-benzyl-5-methyl-4-phenylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-18(17-11-7-4-8-12-17)19(20-15(2)23)22(21-14)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZWYLFERCQEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)NC(=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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